E2 recruiter EN67

UBE2D Covalent Recruiter Activity‑Based Protein Profiling

Researchers facing resistance to VHL/CRBN-based PROTACs need an orthogonal degradation route. EN67 is a covalent UBE2D recruiter that enables E2-dependent targeted protein degradation, bypassing common E3 ligase resistance mechanisms. - Pure recruiter: functionalized phenol handle (MW 264.26) for rapid linker conjugation and parallel degrader library synthesis. - Validated: generates PROTACs degrading BRD4 & androgen receptor in UBE2D-dependent manner; inactive when UBE2D is knocked down. - Preserves native ubiquitination: modifies allosteric C111 without inhibiting catalytic activity, enabling clean mechanistic studies.

Molecular Formula C14H15FN2O3
Molecular Weight 278.28 g/mol
Cat. No. B14854020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE2 recruiter EN67
Molecular FormulaC14H15FN2O3
Molecular Weight278.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)C=C)F
InChIInChI=1S/C14H15FN2O3/c1-3-14(18)16-8-10-7-12(17-20-10)9-4-5-13(19-2)11(15)6-9/h3-6,10H,1,7-8H2,2H3,(H,16,18)
InChIKeyYHMCRSNQSHQSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EN67 Properties and Procurement


E2 recruiter EN67 is a synthetic organic compound that functions as a covalent molecular glue‑type recruiter targeting the allosteric C111 residue of the UBE2D family of E2 ubiquitin‑conjugating enzymes [1]. It was discovered via activity‑based protein profiling (ABPP) and is structurally derived from the precursor compound EN450 [2]. EN67 is supplied as a functionalized building block (e.g., the phenol variant, MW 264.26) for the construction of heterobifunctional degraders, and it has been validated in the generation of PROTAC‑class molecules that degrade neo‑substrates such as BRD4 and the androgen receptor in a UBE2D‑dependent manner .

Why EN67 Cannot Be Substituted


Generic substitution of EN67 with conventional E3 ligase recruiters (e.g., VHL or CRBN ligands) or with the closely related precursor EN450 fails because EN67 uniquely engages the E2 ubiquitin‑conjugating enzyme UBE2D—a core component of the ubiquitin‑proteasome system—rather than a distal E3 ligase [1]. Unlike EN450, which functions as a molecular glue that induces proximity between UBE2D and the native transcription factor NF‑κB1, EN67 is a pure recruiter devoid of intrinsic neo‑substrate targeting; it can be covalently linked to any protein‑targeting ligand to generate custom heterobifunctional degraders [2]. This mechanistic distinction is critical: EN67‑based PROTACs degrade targets via a distinct E2‑dependent pathway, bypassing the limitations and resistance mechanisms that frequently arise against E3‑recruiting PROTACs [3].

EN67 Differentiation Evidence


Covalent Engagement vs. EN450

EN67 covalently modifies the allosteric C111 residue of UBE2D isoforms without inhibiting the enzymatic ubiquitination activity of UBE2D2 [1]. In contrast, the precursor EN450, while also binding C111, acts as a molecular glue that induces a ternary complex between UBE2D and the native transcription factor NF‑κB1, leading to unprogrammed NF‑κB1 degradation [2]. EN67 lacks this intrinsic neo‑substrate targeting activity, making it a modular building block for PROTAC design rather than a standalone degrader.

UBE2D Covalent Recruiter Activity‑Based Protein Profiling

Degradation Efficiency vs. VHL PROTAC

The EN67‑JQ1 conjugate NF90 induces partial BRD4 degradation in MDA‑MB‑231 breast cancer cells, with ~50% reduction in BRD4 protein levels after 24 h treatment at 10 μM [1]. In contrast, the VHL‑based BRD4 PROTAC MZ1 achieves a DC50 of ~50 nM in the same cell line [2]. While the absolute degradation potency of NF90 is lower, it demonstrates that an E2‑recruiting PROTAC can degrade a target protein via a distinct mechanistic route—one that may evade resistance mechanisms that compromise E3‑recruiting PROTACs.

PROTAC BRD4 Degrader DC50

E2 vs. E3 Pathway Resistance

EN67‑based degraders recruit the E2 enzyme UBE2D, a core component of the UPS that operates upstream of the >600 E3 ligases typically targeted by conventional PROTACs [1]. Studies have shown that resistance to CRBN‑ and VHL‑based PROTACs frequently arises from downregulation or mutation of the recruited E3 ligase [2]. By engaging the E2 enzyme directly, EN67‑based degraders circumvent the most common E3‑dependent resistance pathways. In functional validation, knockdown of all four UBE2D isoforms (UBE2D1‑4) completely abolishes NF90‑mediated BRD4 degradation, confirming strict UBE2D dependence [1].

Ubiquitin‑Proteasome System Resistance Mechanisms E2 Recruitment

Building Block vs. Full PROTAC Supply

EN67 is commercially available as the phenol‑functionalized building block (EN67, phenol; MW 264.26; ≥95% purity by HPLC) from Tocris Bioscience, enabling direct conjugation to diverse target‑binding ligands via established linker chemistry . This contrasts with the procurement of fully assembled PROTACs (e.g., ARV‑110, ARV‑471), which are not available as modular components and require complex, multi‑step synthesis for any modification. The phenol handle on EN67 allows for straightforward installation of a linker and subsequent attachment of a target‑binding warhead, as demonstrated in the synthesis of the BRD4 degrader NF90 and the AR degrader NF500C [1].

PROTAC Synthesis Degrader Building Block Medicinal Chemistry

Reversible Covalent Binding

EN67 engages UBE2D C111 through a reversible covalent Michael addition mechanism, forming a dynamic adduct that does not permanently inactivate the enzyme . This reversible binding is evidenced by the preservation of UBE2D2 ubiquitination activity in in vitro assays with 10 μM EN67, where p53 ubiquitination by the E1‑E2‑E3 cascade remains unchanged [1]. In contrast, many cysteine‑reactive covalent inhibitors (e.g., acrylamide‑based kinase inhibitors like ibrutinib) form irreversible adducts that permanently silence target activity, which can lead to off‑target toxicity and resistance through target mutation.

Reversible Covalent Inhibitors UBE2D Allosteric Cysteine

Androgen Receptor Degradation

EN67 was conjugated to an AR‑binding ligand derived from ARV‑110 to generate NF500C, a PROTAC that degrades the androgen receptor (AR) in AR‑positive prostate cancer cells [1]. This demonstrates that the E2 recruitment strategy is not limited to bromodomain targets like BRD4 but can be extended to clinically relevant transcription factors. While the exact DC50 of NF500C has not been reported, the successful AR degradation validates the versatility of EN67 as a recruiter for diverse target classes. In comparison, many E3‑based PROTACs for AR (e.g., ARV‑110) rely on CRBN recruitment and are susceptible to CRBN‑mediated resistance mechanisms [2].

Androgen Receptor Degrader Prostate Cancer PROTAC

EN67 Research Applications


E3-Resistant Cancer Models

Researchers studying acquired resistance to CRBN‑ or VHL‑based PROTACs should procure EN67 to build orthogonal E2‑recruiting degraders. Evidence shows that knockdown of UBE2D isoforms completely abrogates EN67‑based degradation, confirming that the E2‑dependent pathway is distinct from E3‑mediated mechanisms [1]. Using EN67, one can design PROTACs that retain degradation activity in cell lines where CRBN or VHL expression is lost or mutated, as documented in multiple myeloma and other cancers [2].

Modular Synthesis & SAR Exploration

Medicinal chemistry teams seeking to accelerate PROTAC lead optimization should utilize the EN67, phenol functionalized building block [1]. The phenol handle enables rapid installation of diverse linkers and target‑binding warheads, facilitating parallel synthesis of degrader libraries. This modular approach, validated in the construction of NF90 (BRD4 degrader) and NF500C (AR degrader) [2], significantly reduces the synthetic burden compared to de novo PROTAC synthesis and enables rapid structure‑activity relationship studies.

E2-Dependent Ubiquitination Studies

Investigators dissecting the ubiquitin‑proteasome system can employ EN67 as a chemical probe to study the functional consequences of E2 recruitment in live cells. EN67 covalently modifies UBE2D C111 without inhibiting the enzyme's catalytic ubiquitination activity [1], allowing researchers to isolate the effects of induced proximity on substrate degradation while preserving the native ubiquitination machinery. This is a critical advantage over irreversible E2 inhibitors, which confound interpretation by simultaneously blocking enzymatic function.

Transcription Factor & Nuclear Receptor Degradation

Scientists aiming to degrade difficult‑to‑drug targets such as transcription factors or nuclear hormone receptors should consider EN67‑based PROTACs. The successful degradation of both BRD4 and the androgen receptor [1] demonstrates the broad applicability of the E2 recruitment platform. Unlike molecular glues such as EN450, which are inherently restricted to degrading the native interaction partners of the recruited ligase, EN67 can be paired with any ligand that binds the desired target, offering maximum flexibility for target selection.

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